N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
Description
N'-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a structurally complex molecule featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 4-fluorophenyl group. This fluorophenyl-oxane moiety is connected via a methylene bridge to an ethanediamide linker, which is further bonded to a 1,2-oxazol-3-yl heterocycle. While specific crystallographic or biological data for this compound are unavailable in the provided evidence, its structural motifs align with pharmacologically relevant scaffolds, such as sulfonamides and chalcones, which are explored for antimicrobial and conformational studies .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c18-13-3-1-12(2-4-13)17(6-9-24-10-7-17)11-19-15(22)16(23)20-14-5-8-25-21-14/h1-5,8H,6-7,9-11H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVLCNPTWYAMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
Target Compound :
- Central scaffold : 4-(4-Fluorophenyl)-substituted oxane ring.
- Linker : Ethanediamide (-NH-C(=O)-C(=O)-NH-).
- Heterocycle : 1,2-Oxazol-3-yl (unsubstituted).
Comparators :
4-Methyl-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Central scaffold: Benzenesulfonamide. Linker: Sulfonamide (-SO₂-NH-). Heterocycle: 5-Methyl-1,2-oxazol-3-yl. Key difference: The sulfonamide linker and methyl-substituted oxazole contrast with the target’s ethanediamide and unsubstituted oxazole. Sulfonamides are known for antimicrobial activity, but the target’s diamide may enhance hydrogen-bonding capacity .
Chalcone Derivatives (): Core structure: (E)-1-(4-Fluorophenyl)-3-arylprop-2-en-1-one. Linker: α,β-Unsaturated ketone (enone). Spatial arrangement: Dihedral angles between fluorophenyl and adjacent aryl rings range from 7.14° to 56.26°. Key difference: The target’s oxane ring introduces conformational rigidity compared to the planar enone linker in chalcones.
Substituent Effects
- Fluorophenyl Group : Present in both the target and chalcone derivatives. Fluorine’s electron-withdrawing effects enhance stability and influence dipole interactions.
- Oxazole Substitution : The target’s unsubstituted 1,2-oxazol-3-yl contrasts with the 5-methyl substitution in . Methyl groups can increase hydrophobicity but may sterically hinder binding interactions .
- Oxane vs.
Linker Flexibility and Functionality
- Ethanediamide Linker: Provides two amide groups, enabling hydrogen bonding with biological targets or crystal lattice partners. This contrasts with the sulfonamide’s single SO₂-NH group () and the chalcones’ rigid enone system ().
- Sulfonamide vs. Diamide : Sulfonamides are associated with enzymatic inhibition (e.g., carbonic anhydrase), while diamides may exhibit broader binding versatility due to dual NH sites .
Data Table: Structural Comparison
Research Findings and Methodological Context
While crystallographic data for the target compound are unavailable, methodologies referenced in the evidence—such as SHELX for refinement , ORTEP-3 for graphical representation , and WinGX for crystallographic analysis —are standard tools for elucidating such structures. For example, chalcone derivatives in were analyzed using Hirshfeld surfaces to quantify intermolecular interactions, a approach applicable to the target compound’s fluorophenyl and oxazole motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
